

Application of VT02956 in High-Throughput Screening: A Comprehensive Guide

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Compound of Interest

Compound Name: VT02956
Cat. No.: B10861315

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **VT02956**, a potent LATS kinase inhibitor, in high-throughput screening (HTS) campaigns. **VT02956** is a valuable tool for interrogating the Hippo signaling pathway and for the discovery of novel therapeutic agents targeting this critical cellular cascade.

Introduction to VT02956

VT02956 is a highly selective inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), core components of the Hippo signaling pathway.[1] The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers. LATS1/2 kinases act by phosphorylating and inactivating the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). Inhibition of LATS1/2 by **VT02956** leads to the dephosphorylation and nuclear translocation of YAP/TAZ, subsequent activation of TEAD (TEA domain) transcription factors, and the expression of downstream target genes involved in cell proliferation and survival.[2][3] [4] Notably, **VT02956** has shown efficacy in inhibiting the growth of ER+ breast cancer cell lines

and patient-derived tumor organoids by repressing the expression of Estrogen Receptor Alpha (ESR1).[2][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **VT02956** and other relevant LATS inhibitors, providing a comparative overview of their potency and assay performance.

Table 1: In Vitro Potency of LATS Kinase Inhibitors

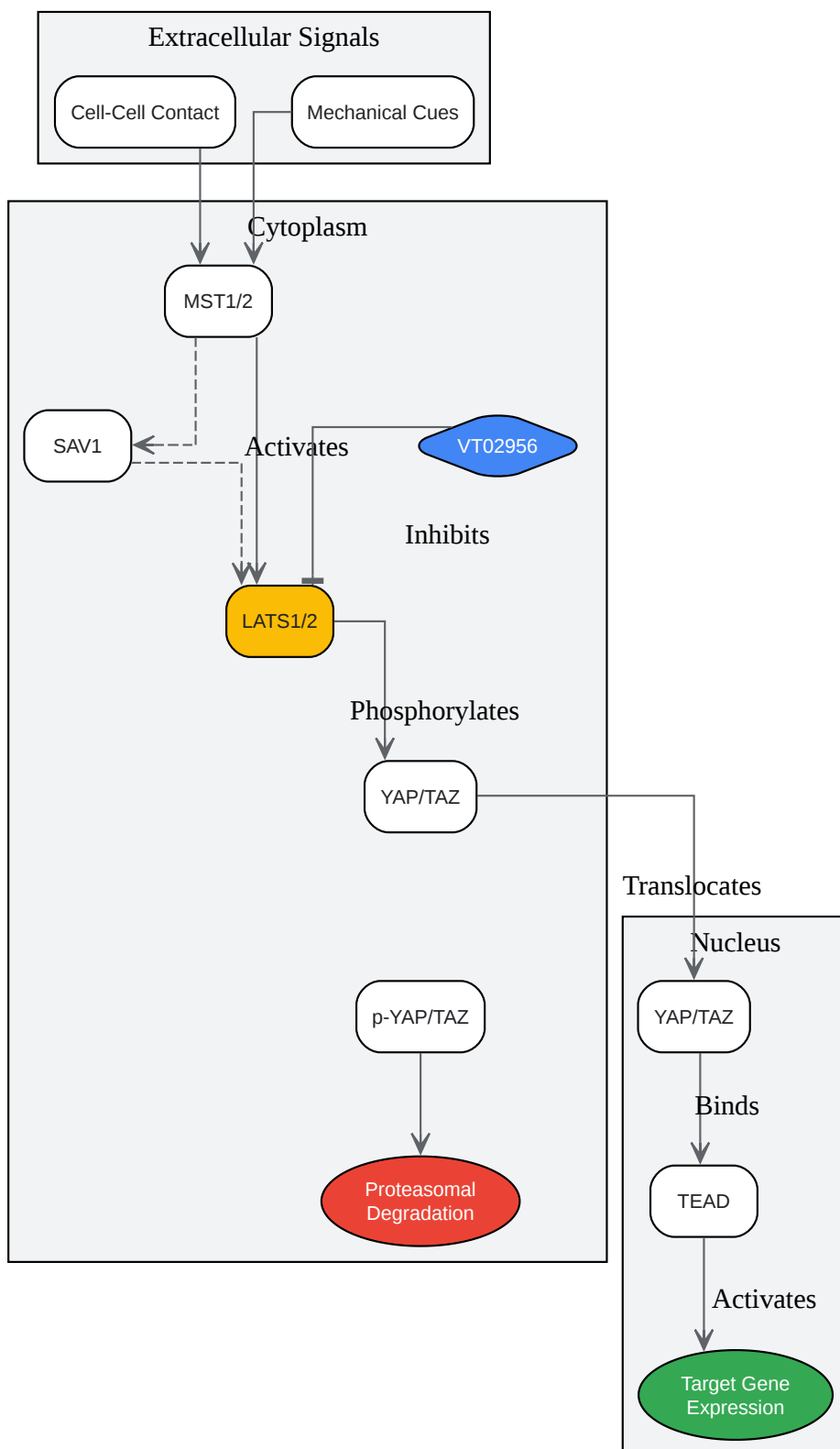
Compound	Target	IC50 (nM)	Assay Type	Reference
VT02956	LATS1	0.76	Biochemical Kinase Assay	[1]
VT02956	LATS2	0.52	Biochemical Kinase Assay	[1]
GA-017	LATS1	4.10	Biochemical Kinase Assay	[6]
GA-017	LATS2	3.92	Biochemical Kinase Assay	[6]

Table 2: High-Throughput Screening Assay Parameters

Assay Type	Target	Z'-factor	Signal-to-Background (S/B) Ratio	Reference
LATS1/2 Biochemical ELISA	LATS1/2	0.92 (LATS1), 0.93 (LATS2)	Not Reported	

Signaling Pathway

The diagram below illustrates the mechanism of action of **VT02956** within the Hippo signaling pathway.



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Caption: Mechanism of **VT02956** in the Hippo Signaling Pathway.

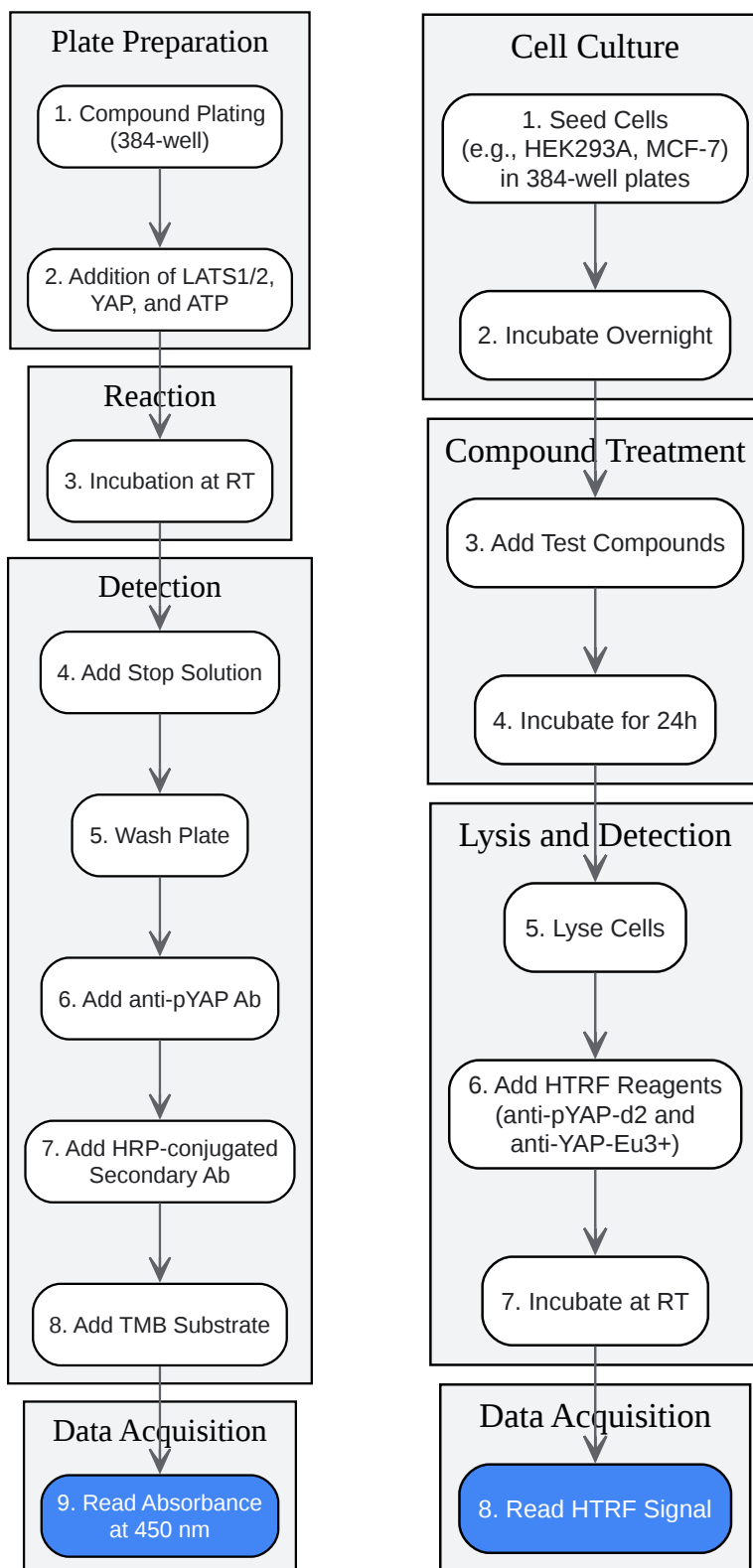
High-Throughput Screening Experimental Protocols

The following protocols describe a primary biochemical screen to identify LATS kinase inhibitors and a secondary cell-based assay for hit confirmation and characterization.

Primary Screen: Biochemical LATS1/2 Kinase Assay (ELISA-based)

This assay is designed for the rapid screening of large compound libraries to identify inhibitors of LATS1/2 kinase activity.

Experimental Workflow Diagram:



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References

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- [2. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [4. Meta-analysis of integrated ChIP-seq and transcriptome data revealed genomic regions affected by estrogen receptor alpha in breast cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Development of Novel Cell Lines for High-Throughput Screening to Detect Estrogen-Related Receptor Alpha Modulators - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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